molecular formula C20H18BrNO6 B2566985 Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 896824-94-5

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No. B2566985
CAS RN: 896824-94-5
M. Wt: 448.269
InChI Key: XPTGMRHFVNHPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18BrNO6 and its molecular weight is 448.269. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, an analogue, shows promise in mitigating drug resistance and enhancing the effectiveness of cancer therapies in leukemia cells. Its structure-activity relationship (SAR) studies led to the development of compounds with significant cytotoxicity against a range of hematologic and solid tumor cells, particularly effective against drug-resistant cancer cells (Das et al., 2009).

Antimicrobial and Antiviral Activities

New benzofuran derivatives, similar in structure, have demonstrated potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Another study reported the synthesis of benzofuran aryl ureas and carbamates with noted antimicrobial activities (Kumari et al., 2019).

Enzyme Inhibition and Biological Activities

Certain benzofuran hydroxamic acids, structurally related, were found to be potent inhibitors of the 5-lipoxygenase enzyme, with significant in vitro and in vivo activity. The incorporation of lipophilic or small polar substituents enhanced the potency and oral activity of these inhibitors (Ohemeng et al., 1994).

Structural and Molecular Studies

Crystal and molecular structure studies of compounds structurally related to Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate have been conducted to better understand their chemical properties and potential for chemical reactions (Kaur et al., 2012).

Analgesic Activity

Some derivatives of benzofuran have been synthesized and tested for their analgesic activity. These compounds showed considerable effectiveness, suggesting potential applications in pain management (Rádl et al., 2000).

Synthesis of Novel Derivatives

Efforts in synthesizing new derivatives of benzofuran, which include the target compound, have led to a variety of novel molecules with potential therapeutic applications, such as in antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Beta-Amyloid Aggregation Inhibition

A compound structurally related to Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has been synthesized as a potent β-amyloid aggregation inhibitor, which is significant in the context of Alzheimer's disease research (Choi et al., 2003).

properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO6/c1-3-26-20(24)18-13-8-16(27-10-17(22)23)14(21)9-15(13)28-19(18)11-4-6-12(25-2)7-5-11/h4-9H,3,10H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTGMRHFVNHPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

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